

Application Notes: Cell Cycle Analysis of AT7519 Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	AT7519 Hydrochloride				
Cat. No.:	B1683947	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] CDKs are key regulators of cell cycle progression, and their dysregulation is a common feature in many cancers.[4][5] By inhibiting these kinases, AT7519 can induce cell cycle arrest and apoptosis in tumor cells, making it a promising agent in oncology research.[4][6][7] This document provides a detailed protocol for analyzing the effects of AT7519 on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

AT7519 primarily exerts its anti-proliferative effects by inhibiting the kinase activity of CDKs that are crucial for cell cycle transitions. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G2/M and G1/S phases, respectively.[4][7] The compound has been shown to inhibit the phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2] Furthermore, inhibition of CDK9 can disrupt transcriptional regulation, contributing to the induction of apoptosis.[1][5]

Quantitative Data Summary



Methodological & Application

Check Availability & Pricing

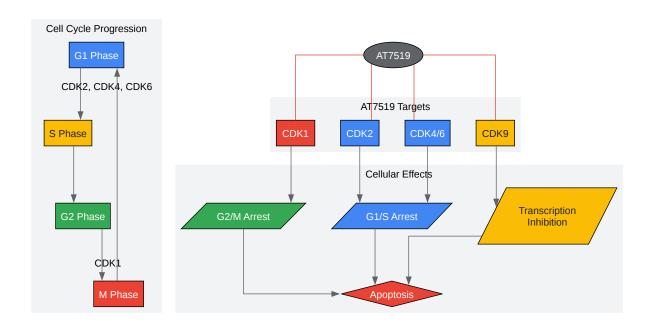
Treatment of various cancer cell lines with AT7519 results in a dose- and time-dependent accumulation of cells in specific phases of the cell cycle, most notably the G1 and G2/M phases, along with an increase in the sub-G1 population, which is indicative of apoptosis.[7][8]



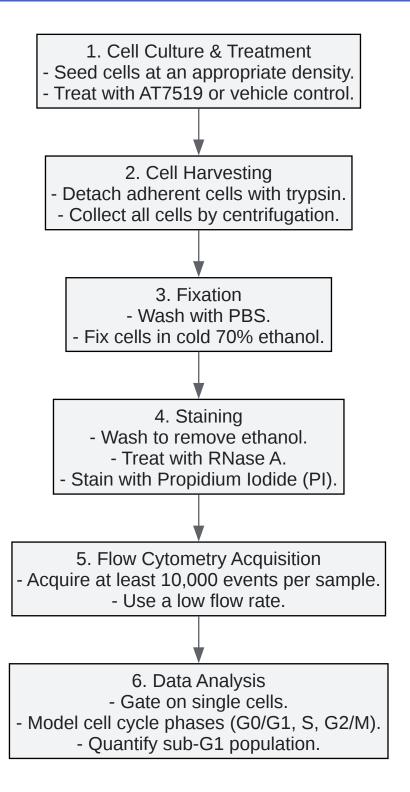
Cell Line	AT7519 Concentration (μM)	Treatment Time (hours)	Predominant Cell Cycle Arrest Phase(s)	Observed Effects & Reference
U87MG & U251 (Glioblastoma)	0.4	6, 12, 24	G1 and G2/M	Increased proportion of cells in G1 and G2 phases observed as early as 6 hours.
MM.1S (Multiple Myeloma)	0.5	6, 12, 24	G0/G1 and G2/M	Increase in G0/G1 and G2/M phases starting at 6 hours; increase in sub- G1 population from 12 hours.[8]
HCT116 (Colon Cancer)	0.25	24	G0/G1 and G2/M	Cells arrested in G0/G1 were unable to reenter the cell cycle. Cells released from G1/S block accumulated in G2/M.[4]
U937 (Leukemia)	Not Specified	Not Specified	G2/M	Accumulation of cells in G2/M and a decrease in the S phase population.[9]

Signaling Pathway Diagram









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [Application Notes: Cell Cycle Analysis of AT7519
 Treated Cells by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1683947#cell-cycle-analysis-of-at7519-treated-cells-by-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com